

Application of Fmoc-Gln(Trt)-OH in the Total Synthesis of Fellutamide B

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Compound of Interest		
Compound Name:	Fmoc-Gln(Trt)-OH	
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Introduction

Fellutamide B is a lipopeptide aldehyde originally isolated from the marine fungus Penicillium fellutanum. It has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxicity against cancer cells and, notably, its function as a powerful inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome.[1][2] The unique structure of fellutamide B, which includes a (R)-3-hydroxydodecanoyl lipid tail, an Asn-Gln-Leu tripeptide sequence, and a C-terminal leucinal, presents a compelling challenge for synthetic chemists. The total synthesis of fellutamide B is crucial for verifying its structure, enabling the generation of analogs for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical investigations.

This document provides detailed application notes and protocols for the use of N α -Fmoc-N δ -trityl-L-glutamine (**Fmoc-Gln(Trt)-OH**) in the solid-phase peptide synthesis (SPPS) of fellutamide B. The trityl (Trt) protecting group on the side chain of glutamine is essential for preventing undesirable side reactions and enhancing the solubility of the protected amino acid, thereby facilitating the synthesis of this complex peptide.[3][4]

Biological Activity of Fellutamide B

Fellutamide B is a potent inhibitor of the proteasome in various organisms, including Mycobacterium tuberculosis, fungi, and humans.[1][2][5] The proteasome is a critical cellular

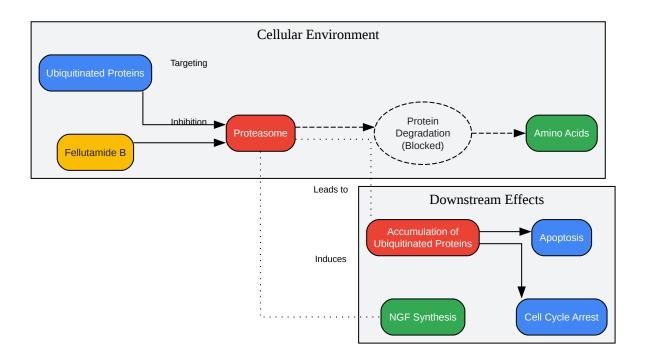


machinery responsible for protein degradation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy and anti-infective agents.

Fellutamide B exhibits a time-dependent inhibition of both the Mtb and human proteasomes.[1] It inhibits the Mtb proteasome through a single-step binding mechanism, while its inhibition of the human proteasome follows a two-step mechanism.[1] The C-terminal aldehyde group of fellutamide B is essential for its inhibitory activity, as it forms a reversible covalent bond with the active site threonine residue of the proteasome.[1][2] Furthermore, fellutamide B has been shown to induce the synthesis of nerve growth factor (NGF), suggesting its potential as a neurotrophic agent.[6]

Signaling Pathway of Proteasome Inhibition

The following diagram illustrates the general mechanism of proteasome inhibition by fellutamide B, leading to downstream cellular effects.



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Caption: Mechanism of Fellutamide B Action.

Application of Fmoc-Gln(Trt)-OH in Fellutamide B Synthesis

The synthesis of fellutamide B can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[2][7][8] SPPS offers several advantages, including ease of purification and the ability to automate the process. In the context of SPPS for fellutamide B, **Fmoc-Gln(Trt)-OH** is a critical building block for the introduction of the glutamine residue.

Advantages of Using Fmoc-Gln(Trt)-OH:

- Prevention of Side Reactions: The bulky trityl group effectively protects the side-chain amide
 of glutamine, preventing undesirable side reactions such as dehydration to a nitrile or
 cyclization to pyroglutamate during peptide coupling steps.[3]
- Enhanced Solubility: **Fmoc-Gln(Trt)-OH** exhibits greater solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH.[4] This improved solubility is crucial for efficient coupling reactions, especially in the synthesis of longer or more complex peptides.[3]
- Compatibility with Fmoc Chemistry: The trityl group is labile under acidic conditions, making it compatible with the final cleavage from the resin and deprotection of other acid-labile sidechain protecting groups using trifluoroacetic acid (TFA).[9]

Experimental Protocols

The following protocols are based on established solid-phase synthesis strategies for fellutamide B and its analogs.[2][10]

Materials and Reagents

- Fmoc-Gln(Trt)-OH
- Fmoc-Leu-OH

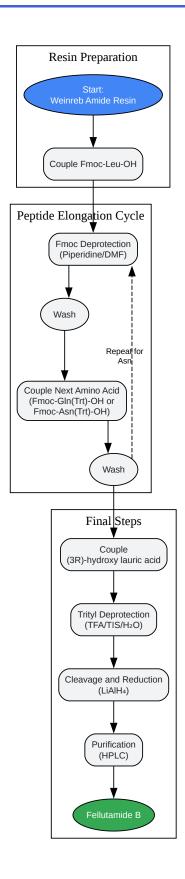


- Fmoc-Asn(Trt)-OH
- (3R)-hydroxy lauric acid
- · Weinreb amide resin
- 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- N-Methylmorpholine (NMM)
- Piperidine
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Lithium aluminum hydride (LiAlH₄)

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of fellutamide B.





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Caption: Solid-Phase Synthesis of Fellutamide B.



Detailed Protocol for Peptide Elongation

This protocol describes a single cycle of amino acid addition.

- Resin Swelling: Swell the Weinreb amide resin in DMF for 30 minutes.
- Fmoc-Leucine Coupling:
 - In a separate vessel, dissolve Fmoc-Leu-OH (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.
 - Add the activation mixture to the resin and shake at room temperature for 6 hours. Repeat the coupling to ensure completion.
 - Wash the resin with DMF (5x) and DCM (5x).
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
 - Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x).
- Fmoc-Gln(Trt)-OH Coupling:
 - In a separate vessel, pre-activate Fmoc-Gln(Trt)-OH (4 eq) with PyBOP (4 eq) and NMM (8 eq) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Shake the reaction vessel at room temperature for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
 - Wash the resin with DMF (5x), DCM (5x), and DMF (5x).
- Fmoc-Asn(Trt)-OH Coupling:



- Repeat the Fmoc deprotection step as described above.
- Couple Fmoc-Asn(Trt)-OH using the same procedure as for Fmoc-Gln(Trt)-OH.
- (3R)-hydroxy lauric acid Coupling:
 - Repeat the Fmoc deprotection step.
 - Couple (3R)-hydroxy lauric acid (1.2 eq) using HATU (1.2 eq) and DIPEA (2.4 eq) in DMF.
 Shake for 16 hours.
- Capping (Optional): After each coupling step, any unreacted free amines can be capped by treating the resin with a solution of 10% acetic anhydride in pyridine for 2 minutes.

Cleavage and Purification

- Trityl Group Deprotection: Treat the resin with a solution of TFA:TIS:H₂O (90:5:5, v/v/v) for 1 hour.
- Washing and Drying: Wash the resin with DCM and dry under vacuum.
- Cleavage from Resin and Aldehyde Formation:
 - Swell the dried resin in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C and add a solution of LiAlH₄ in THF dropwise.
 - Stir the reaction at 0 °C and then allow it to warm to room temperature.
 - Quench the reaction by the addition of KHSO₄ and sodium potassium tartrate solution.
- Purification:
 - Extract the crude product with an organic solvent (e.g., ethyl acetate).
 - Purify the crude fellutamide B by reverse-phase high-performance liquid chromatography (RP-HPLC).



Quantitative Data Summary

The following table summarizes representative yields for the synthesis of fellutamide B and its analogs via solid-phase synthesis.

Compound	R1	R3	R4	Overall Yield (%)	Reference
Fellutamide B	C ₉ H ₁₉	CH ₂ CH(CH ₃) ₂	ОН	55	[10]
Deoxy- fellutamide B	C9H19	CH ₂ CH(CH ₃) ₂	Н	44 (crude)	[10]
Deoxy- fellutamide C	C11H23	CH(CH₃)₂	ОН	53	[10]
Deoxy- fellutamide D	C11H23	CH ₂ CH(CH ₃) ₂	ОН	60	[10]

Yields are calculated based on the initial loading of the Weinreb amide resin over six steps.

The following table presents the inhibitory constants (Ki) of fellutamide B against Mtb and human proteasomes.

Proteasome Target	Inhibition Mechanism	Ki (nM)	Ki* (nM)	Reference
Mtb Proteasome	Single-step	6.8	-	[1][11]
Human Proteasome (β5)	Two-step	11.5	0.93	[1][11]

Conclusion

The use of **Fmoc-Gln(Trt)-OH** is a cornerstone in the successful solid-phase synthesis of fellutamide B. Its ability to prevent side reactions and improve solubility ensures high coupling efficiencies and simplifies the synthesis of this potent and therapeutically promising lipopeptide. The protocols and data presented herein provide a comprehensive guide for researchers



engaged in the synthesis and development of fellutamide B and its analogs for potential applications in treating tuberculosis and other diseases.

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